
IQ3
Overview
Description
IQ3 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) family, with a particular preference for JNK3. It exhibits dissociation constants (Kd) of 0.24 μM, 0.29 μM, and 0.066 μM for JNK1, JNK2, and JNK3, respectively . This compound is known for its ability to inhibit NF-κB/AP1 transcriptional activity and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Preparation Methods
The preparation of IQ3 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the compound is available in various quantities, including 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, and 100 mg, with the option for bulk and custom orders .
Chemical Reactions Analysis
IQ3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include DMSO as a solvent and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IQ3 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the JNK pathway.
Biology: Employed in cellular studies to investigate the role of JNK3 in different biological processes.
Medicine: Explored for its potential therapeutic effects in conditions involving inflammation and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JNK pathway.
Mechanism of Action
IQ3 exerts its effects by selectively inhibiting the c-Jun N-terminal kinase (JNK) family, particularly JNK3. It competes for the ATP binding site of JNK3, thereby preventing the phosphorylation and activation of downstream targets involved in inflammation and apoptosis . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
IQ3 is unique in its high selectivity for JNK3 compared to other JNK inhibitors. Similar compounds include:
SP600125: A broad-spectrum JNK inhibitor with less selectivity for JNK3.
JNK-IN-12: A mitochondrial-targeted JNK inhibitor with an IC50 value of 66.3 nM.
TCS JNK 5a: An effective and specific inhibitor of JNK3 with a pIC50 value of 6.7.
These compounds share similar inhibitory effects on the JNK pathway but differ in their selectivity and potency, making this compound a valuable tool for specific research applications .
Properties
IUPAC Name |
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWWONMTZEOGS-PTGBLXJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N/OC(=O)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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